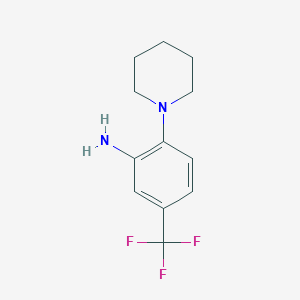

2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-piperidin-1-yl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)9-4-5-11(10(16)8-9)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERRRZOJDANPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933687 | |

| Record name | 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496-40-8, 27429-68-1 | |

| Record name | 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 27429-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The rational design and development of novel therapeutic agents hinge on a comprehensive understanding of a candidate molecule's physicochemical properties. These characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides an in-depth technical framework for the full physicochemical characterization of the novel compound, 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline. While specific experimental data for this molecule is not widely published, this document outlines the critical experimental protocols and theoretical considerations necessary to generate a complete characterization profile. We detail the methodologies for structural elucidation, determination of core physical properties such as melting point, solubility, and lipophilicity (LogP), and assessment of its ionization state (pKa). The causality behind each experimental choice is explained from the perspective of drug discovery, ensuring that the data generated is not only accurate but also contextually relevant for predicting in-vivo behavior.

The Imperative of Physicochemical Profiling in Drug Discovery

In modern drug discovery, the "fail fast, fail cheap" paradigm emphasizes the early identification of candidate molecules with suboptimal properties.[1] A significant percentage of drug candidates are rejected due to poor pharmacokinetic profiles, which are often rooted in their fundamental physicochemical characteristics.[2] Properties such as aqueous solubility, lipophilicity, and ionization state are critical determinants of oral absorption and bioavailability.[3][4] Therefore, a systematic physicochemical profiling approach is essential for rational lead optimization and the selection of candidates with a higher probability of clinical success.[3][4] This guide establishes a robust workflow for characterizing this compound, a molecule featuring a trifluoromethyl group and a piperidine moiety—substituents known to significantly modulate metabolic stability and receptor binding.[5]

Caption: Workflow for the systematic physicochemical characterization of a new chemical entity.

Molecular Identity and Structure

Before any physicochemical measurements are made, the unambiguous confirmation of the molecular structure and the assessment of purity are paramount. All subsequent data is meaningless without a well-characterized reference standard.

Compound Identification

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₅F₃N₂[7]

-

Molecular Weight: 244.26 g/mol

-

Appearance: Expected to be a yellow powder or solid.[7]

Structural Elucidation and Purity Assessment

Rationale: A combination of spectroscopic techniques is required to confirm the molecular structure. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the sample, which is critical as impurities can significantly affect measurements like solubility and melting point.[9]

Protocol: HPLC-UV for Purity Assessment This method is adapted from established protocols for related trifluoromethylaniline compounds.[10][11]

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Gradient elution using acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape.

-

Detection: UV detection at a wavelength determined by a preliminary UV scan of the analyte (typically around 254 nm for aromatic compounds).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile.

-

Analysis: Inject the sample and integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically required for subsequent studies.

Protocol: Spectroscopic Confirmation

-

¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). NMR spectra will confirm the proton and carbon framework, including the substitution pattern on the aromatic ring and the piperidine structure.

-

¹⁹F NMR: This is crucial for confirming the presence and chemical environment of the trifluoromethyl (-CF₃) group.[10]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) will confirm the molecular weight by identifying the molecular ion peak [M+H]⁺.

Core Physicochemical Properties

Physical State and Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of purity and lattice energy. A sharp melting range typically signifies a pure crystalline compound. For drug development, a melting point between 100-200°C is often desirable to ensure stability during manufacturing while allowing for sufficient solubility.

Experimental Data: A melting point of 41 °C has been reported for this compound.[7]

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrumentation: Calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and hermetically seal it.

-

Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Analysis: The melting point is determined as the onset temperature of the endothermic melting peak.

Aqueous Solubility

Rationale: Aqueous solubility is a critical factor for oral drug absorption.[4] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[2] Solubility is determined at different pH values (e.g., pH 2.0, 7.4) to simulate the conditions in the gastrointestinal tract and blood, respectively.

Protocol: Shake-Flask Method (Adapted from OECD Guideline 105) The shake-flask method is the gold standard for determining water solubility.[12][13][14]

-

Preparation: Prepare buffers at the desired pH values (e.g., pH 2.0 HCl, pH 7.4 phosphate buffer).

-

Equilibration: Add an excess amount of the compound to a vial containing the buffer.

-

Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Validation: The presence of solid material at the end of the experiment must be visually confirmed to ensure a saturated solution was achieved.

Lipophilicity (LogP / LogD)

Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of membrane permeability, plasma protein binding, and overall ADME properties.[15] It is measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for ionizable compounds at a specific pH. For most orally administered drugs, a LogP value between 1 and 5 is considered optimal.[16]

Reported Data: A calculated LogP value of 3.83 has been reported.[6]

Protocol: Shake-Flask Method for LogD at pH 7.4 This method remains the benchmark for lipophilicity determination.[17][18][19]

-

Phase Preparation: Use n-octanol and pH 7.4 phosphate buffer as the immiscible liquid phases. Pre-saturate the n-octanol with buffer and the buffer with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using HPLC-UV.

-

Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Acidity Constant (pKa)

Rationale: The pKa value defines the extent of ionization of a molecule at a given pH. Since the charge state of a drug affects its solubility, permeability, and target binding, knowing the pKa is essential.[2] this compound has two basic nitrogen atoms (the aniline and the piperidine), and determining their respective pKa values is crucial for predicting its behavior at physiological pH. The aniline nitrogen's basicity is expected to be significantly reduced by the electron-withdrawing trifluoromethyl group.[5]

Protocol: Potentiometric Titration

-

Instrumentation: An automated potentiometric titrator with a calibrated pH electrode.

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (to determine basic pKa values). The pH is recorded after each addition of titrant.

-

Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve using specialized software. Multiple pKa values may be identified if the basicities of the two nitrogen atoms are sufficiently different.

Summary of Physicochemical Parameters

This table serves as a template to consolidate the experimental data generated through the protocols described above.

| Parameter | Experimental Method | Predicted/Reported Value | Measured Value | Implications for Drug Development |

| Molecular Weight | Mass Spectrometry | 244.26 g/mol | Complies with Lipinski's Rule of 5 (<500 Da). | |

| Appearance | Visual Inspection | Yellow Powder[7] | Provides a baseline for solid-state characterization. | |

| Melting Point | DSC | 41 °C[7] | Low melting point may suggest potential for polymorphism or stability issues at elevated temperatures. | |

| Aqueous Solubility | Shake-Flask (OECD 105) | - | (To be determined at pH 2.0 and 7.4) | Critical for predicting oral absorption. |

| LogP | Shake-Flask | 3.83[6] | Suggests high lipophilicity and good membrane permeability, but may risk high plasma protein binding. | |

| LogD at pH 7.4 | Shake-Flask | - | A more physiologically relevant measure of lipophilicity for an ionizable compound. | |

| pKa (Basic) | Potentiometric Titration | - | (Two values expected) | Defines the charge state at physiological pH, impacting both solubility and permeability. |

Conclusion: A Predictive Framework for Developability

The comprehensive physicochemical characterization of this compound provides the foundational data necessary for an informed assessment of its drug-like properties. By systematically applying the authoritative protocols outlined in this guide, researchers can generate a high-quality dataset that directly informs lead optimization strategies. The interplay between solubility, lipophilicity, and ionization will govern the compound's ADME profile. For instance, while the predicted high LogP suggests good permeability, this must be balanced with sufficient aqueous solubility to ensure dissolution in the gut. The pKa values will be critical in understanding the pH-dependent solubility and absorption profile. This integrated data package enables a proactive, data-driven approach to drug development, maximizing the potential for success while minimizing late-stage failures.

References

- 1. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 4. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 4-Piperidin-1-YL-2-(trifluoromethyl)aniline | 954260-57-2 [smolecule.com]

- 6. 2-piperidino-5-(trifluoromethyl)aniline | CAS#:1496-40-8 | Chemsrc [chemsrc.com]

- 7. This compound,1496-40-8-Amadis Chemical [amadischem.com]

- 8. NB-42-05759-5g | this compound [1496 [clinisciences.com]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Related substances analysis of 3-(trifluoromethyl) aniline - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 13. filab.fr [filab.fr]

- 14. oecd.org [oecd.org]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. mdpi.com [mdpi.com]

- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline, a key building block in medicinal chemistry. The trifluoromethyl group and the piperidine moiety are prevalent in numerous pharmacologically active compounds, contributing to enhanced metabolic stability, binding affinity, and favorable pharmacokinetic profiles. This document outlines two primary synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination, providing detailed, field-proven protocols. Furthermore, it establishes a thorough characterization workflow, detailing the expected outcomes from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended to be a valuable resource for researchers and scientists involved in the design and synthesis of novel therapeutics.

Introduction: The Significance of the 2-Amino-4-(trifluoromethyl)phenylpiperidine Scaffold

The fusion of a trifluoromethyl group and a piperidine ring onto an aniline framework creates a versatile scaffold with significant applications in drug discovery. The trifluoromethyl group, a bioisostere of the ethyl group, is known to enhance metabolic stability by blocking sites of oxidation and can improve a molecule's binding affinity to its biological target through favorable electronic interactions. The piperidine moiety, a common saturated heterocycle in pharmaceuticals, often improves aqueous solubility and can be functionalized to modulate a compound's pharmacological properties. Consequently, this compound serves as a crucial intermediate for the synthesis of a wide array of bioactive molecules.

Synthetic Strategies and Protocols

The synthesis of this compound can be efficiently achieved through two primary methods: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Nucleophilic Aromatic Substitution (SNAr): A Direct and Efficient Approach

The SNAr reaction is a powerful method for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[1][2][3] The trifluoromethyl group at the 5-position of the aniline ring strongly activates the ortho position towards nucleophilic attack, making this a highly favorable approach.

Causality behind Experimental Choices:

-

Starting Material: 2-Fluoro-5-(trifluoromethyl)aniline is the ideal starting material. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. In SNAr reactions, fluoride is an excellent leaving group, a counterintuitive fact when compared to SN1/SN2 reactions, because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[2]

-

Nucleophile: Piperidine serves as the nitrogen nucleophile.

-

Base: A mild inorganic base such as potassium carbonate is used to neutralize the hydrofluoric acid byproduct generated during the reaction.

-

Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is employed to dissolve the reactants and facilitate the reaction.

Optimized SNAr Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoro-5-(trifluoromethyl)aniline (1.0 eq.), piperidine (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous DMSO to the flask (approximately 5-10 mL per gram of the aniline).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.

Caption: Workflow for the SNAr synthesis.

Buchwald-Hartwig Amination: A Versatile Alternative

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. This method is particularly useful when SNAr reactions are sluggish or incompatible with other functional groups in the molecule.

Causality behind Experimental Choices:

-

Starting Material: A halo-substituted aniline such as 2-bromo- or 2-chloro-5-(trifluoromethyl)aniline is used. While aryl bromides are generally more reactive, advancements in ligand design have made the use of more economical aryl chlorides feasible.

-

Catalyst System: A palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst) and a phosphine ligand are essential. The choice of ligand is critical for the efficiency of the reaction and can require screening to find the optimal conditions.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to facilitate the deprotonation of the amine and the catalytic cycle.

-

Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically employed to prevent catalyst deactivation.

General Buchwald-Hartwig Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-10 mol%).

-

Reagent Addition: Add the base (e.g., NaOtBu, 1.2-1.5 eq.) and the solvent (e.g., toluene).

-

Amine Addition: Add piperidine (1.1-1.2 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction is typically quenched with water, extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography.

Caption: Workflow for the Buchwald-Hartwig amination.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following is a summary of the expected analytical data.

Table 1: Predicted Analytical Data

| Technique | Parameter | Predicted Value/Observation |

| Physical Appearance | State | Yellow Powder[4] |

| Melting Point | 41 °C[4] | |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | δ 7.20-7.00 (m, 3H, Ar-H), 4.50-4.00 (br s, 2H, NH₂), 2.90-2.70 (m, 4H, N-CH₂), 1.80-1.50 (m, 6H, CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shifts (δ) | δ 145-140 (C-N), 130-115 (Ar-C), 124 (q, ¹JCF ≈ 270 Hz, CF₃), 53 (N-CH₂), 26 (CH₂), 24 (CH₂) |

| ¹⁹F NMR (376 MHz, CDCl₃) | Chemical Shift (δ) | δ -61 to -63 (s, CF₃) |

| Mass Spec (ESI+) | m/z | [M+H]⁺ calculated for C₁₂H₁₆F₃N₂: 245.1260, found: 245.1265 |

Note: The predicted NMR data is based on the analysis of similar structures and standard chemical shift values. Actual values may vary slightly.

Detailed Characterization Methodologies

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the aniline ring. A broad singlet for the two amine protons should also be visible. The piperidine ring will exhibit multiplets for the alpha and beta protons.

-

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The piperidine carbons will also have characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR will display a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

3.1.2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

-

Analysis: Introduce the sample into the mass spectrometer via direct infusion or LC-MS. Acquire the spectrum in positive ion mode. The primary ion observed should be the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the reagents and product.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Hazards: 2-Fluoro-5-(trifluoromethyl)aniline is a hazardous substance. Piperidine is flammable and corrosive. Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.

-

Storage: Store the final product in a cool, dry, dark place in a tightly sealed container.

References

2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline CAS number 1496-40-8

An In-Depth Technical Guide to 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline (CAS No. 1496-40-8)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS Number 1496-40-8, a key building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group and a piperidinyl moiety onto an aniline scaffold creates a versatile intermediate for the synthesis of complex, biologically active molecules. This document delves into its chemical properties, the strategic importance of its structural features in drug design, detailed synthetic and analytical methodologies, and critical safety protocols. The insights provided herein are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

Introduction: The Strategic Importance in Medicinal Chemistry

The landscape of modern drug discovery is characterized by a drive towards molecules with optimized pharmacokinetic and pharmacodynamic profiles. Fluorinated compounds, particularly those containing the trifluoromethyl (-CF3) group, have become a cornerstone of this effort. The -CF3 group offers a unique combination of properties that can profoundly enhance the therapeutic potential of a drug candidate.

This compound is a prime example of a molecular scaffold designed for purpose. It combines three critical pharmacophoric elements:

-

Aniline Core: A versatile platform for a wide range of chemical modifications, serving as a common starting point for the synthesis of numerous heterocyclic systems.

-

Trifluoromethyl Group: This potent electron-withdrawing group significantly impacts the molecule's physicochemical properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of the nearby amino group, which can influence receptor binding interactions.[1][2][3][4]

-

Piperidinyl Moiety: The introduction of this saturated heterocycle increases the three-dimensional complexity of the molecule and can serve as a handle for modulating solubility and engaging in specific interactions with biological targets.[5][6]

This guide will explore the synthesis, properties, and handling of this compound, providing a technical foundation for its application in advanced pharmaceutical research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and analysis.

Chemical Properties

The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1496-40-8 | [7][8] |

| Molecular Formula | C₁₂H₁₅F₃N₂ | [7] |

| Molecular Weight | 244.26 g/mol | [7] |

| Appearance | Yellow powder | [9] |

| Melting Point | 41 °C | [7][9] |

| Boiling Point | 332.2 ± 42.0 °C at 760 mmHg | [7] |

| Density | 1.2 ± 0.1 g/cm³ | [7] |

| LogP | 3.83 | [7] |

| Flash Point | 154.7 ± 27.9 °C | [7] |

Synonyms for this compound include: 2-(piperidin-1-yl)-5-(trifluoromethyl)benzenamine, 2-piperidino-5-(trifluoromethyl)aniline, and N-<2-Amino-4-trifluormethyl-phenyl>-piperidin.[7]

Spectroscopic Data Interpretation

While raw spectra are proprietary, a foundational understanding of the expected spectroscopic signatures is crucial for identity confirmation.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the trifluoromethyl-substituted ring, the protons of the piperidine ring, and the amine protons. The aromatic signals will be split due to coupling, and their chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino and piperidinyl groups.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the trifluoromethyl carbon (a quartet due to C-F coupling), the aromatic carbons, and the carbons of the piperidine ring.

-

¹⁹F NMR: This technique is essential for confirming the presence of the -CF3 group, which would appear as a singlet in the proton-decoupled spectrum.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (244.1187).[7] Fragmentation patterns would likely involve the loss of fragments from the piperidine ring or the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic components, C-N stretching, and strong C-F stretching bands (typically in the 1000-1350 cm⁻¹ region).[6]

Synthesis and Reaction Chemistry

The formation of the C-N bond between the aniline ring and the piperidine moiety is the key transformation in the synthesis of this molecule. The most prevalent and efficient method for this type of coupling is the Buchwald-Hartwig amination .

Core Synthesis Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine in the presence of a base.[10][11] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, making it superior to harsher, traditional methods like nucleophilic aromatic substitution.[11]

A plausible synthetic route starting from commercially available materials is outlined below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example based on established Buchwald-Hartwig amination and subsequent nitro group reduction procedures.[12][13]

Step 1: Synthesis of 1-(2-Nitro-4-(trifluoromethyl)phenyl)piperidine

-

Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a Josiphos-type ligand), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Reagent Addition: Add anhydrous, degassed toluene to the flask, followed by 1-bromo-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) and piperidine (1.2 eq).

-

Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to this compound

-

Reactor Setup: Dissolve the product from Step 1 in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

-

Reaction: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically from a balloon or a Parr shaker) and stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization if necessary.

Analytical Methodologies

Robust analytical methods are essential for ensuring the purity and identity of the compound. A multi-technique approach is recommended for comprehensive characterization.

Caption: Recommended analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and quantify any impurities.

-

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape).

-

Detection: UV detector set to a wavelength where the aniline chromophore absorbs strongly (e.g., 254 nm).

-

-

Validation: The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to ICH guidelines.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify and quantify volatile or semi-volatile impurities.

-

Causality: This method is suitable due to the compound's moderate boiling point and thermal stability.[14] It provides excellent separation and definitive identification through mass spectral fragmentation patterns.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The following information is derived from safety data sheets (SDS).[8][15]

Hazard Identification

-

Classification: This chemical is considered hazardous. It is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[8]

-

Routes of Exposure: Inhalation, ingestion, and skin/eye contact. May be harmful if swallowed or in contact with skin.[8][15]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Gloves: Wear protective gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Clothing: Wear a lab coat.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]

Storage

-

Store in a well-ventilated place. Keep the container tightly closed.

-

Store locked up.[8]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[15][16]

Conclusion

This compound is a valuable and versatile building block for pharmaceutical research. Its unique combination of a reactive aniline core, a metabolism-blocking trifluoromethyl group, and a structure-diversifying piperidinyl ring makes it an attractive starting point for the synthesis of novel therapeutic agents. By understanding its properties, employing robust synthetic and analytical methods like the Buchwald-Hartwig amination and HPLC, and adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate the discovery of next-generation medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. scilit.com [scilit.com]

- 5. benchchem.com [benchchem.com]

- 6. Buy 4-Piperidin-1-YL-2-(trifluoromethyl)aniline | 954260-57-2 [smolecule.com]

- 7. 2-piperidino-5-(trifluoromethyl)aniline | CAS#:1496-40-8 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound,1496-40-8-Amadis Chemical [amadischem.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Aniline synthesis by amination (arylation) [organic-chemistry.org]

- 13. prepchem.com [prepchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline, a compound of significant interest in medicinal chemistry and materials science. This document delves into its fundamental physicochemical properties, synthesis, spectral characterization, and its emerging applications, offering a valuable resource for professionals in research and development.

Core Molecular Attributes

This compound, with the CAS Number 1496-40-8, is a substituted aniline derivative. The presence of both a piperidine ring and a trifluoromethyl group imparts unique electronic and steric properties, making it a valuable building block in the synthesis of complex molecules.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical characteristics is paramount for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅F₃N₂ | --INVALID-LINK-- |

| Molecular Weight | 244.26 g/mol | --INVALID-LINK-- |

| Appearance | Yellow powder/solid | --INVALID-LINK-- |

| Melting Point | 41 °C | --INVALID-LINK-- |

| Boiling Point | 332.2 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.2 g/cm³ | --INVALID-LINK-- |

| InChI Key | BERRRZOJDANPHE-UHFFFAOYSA-N | --INVALID-LINK-- |

The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electron density of the aniline ring, affecting its reactivity and basicity. The piperidine ring, a saturated heterocycle, introduces conformational flexibility and can participate in various intermolecular interactions, which is a key consideration in drug design.[1]

Synthesis and Elucidation of Structure

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a suitable precursor. A common synthetic strategy is the reaction of 2-chloro-5-(trifluoromethyl)aniline with piperidine.

Caption: General synthetic scheme for this compound.

This reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on common organic synthesis methodologies. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-(trifluoromethyl)aniline (1 equivalent), piperidine (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-120 °C and stir for 12-24 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring, with their chemical shifts and coupling patterns influenced by the amino, piperidinyl, and trifluoromethyl substituents. The protons of the piperidine ring will likely appear as multiplets in the aliphatic region. The N-H protons of the aniline will present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The carbons of the piperidine ring will resonate in the upfield region.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 244. The fragmentation pattern would be expected to involve the loss of fragments from the piperidine ring and potentially the trifluoromethyl group.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic moieties will appear around 2800-3100 cm⁻¹. Strong C-F stretching bands are expected in the region of 1100-1300 cm⁻¹.[6][7]

Applications in Research and Drug Development

The unique structural features of this compound make it an attractive scaffold in the design of novel therapeutic agents and functional materials.

Medicinal Chemistry

The trifluoromethyl group is a common substituent in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability.[8] The piperidine moiety is also a prevalent feature in numerous biologically active compounds, contributing to favorable pharmacokinetic properties.[1] This combination suggests that derivatives of this compound could be explored for a variety of therapeutic targets. For instance, related structures have been investigated for their potential as:

-

Serotonin reuptake inhibitors: Phenyl-piperazine derivatives have been patented for their potential in treating depression and anxiety.[9]

-

Antiviral agents: Although a study on isatin derivatives containing a trifluoromethyl piperidinyl sulfonyl moiety was retracted, it highlights the interest in this scaffold for antiviral research.[10][11]

-

Enzyme inhibitors: The structural motifs present in this compound are found in various enzyme inhibitors, suggesting its potential as a starting point for designing new inhibitors.[12]

Caption: Potential application areas for derivatives of the core molecule.

Materials Science

The fluorine content of this molecule can impart desirable properties such as thermal stability and hydrophobicity, making it a candidate for the synthesis of advanced polymers and functional materials.

Safety and Handling

A safety data sheet (SDS) for this compound indicates that it should be handled with care. It is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its unique combination of a piperidine ring and a trifluoromethyl group provides a foundation for the development of novel compounds with enhanced biological activity and material properties. Further research into its synthesis, characterization, and applications is warranted to fully explore its potential.

References

- 1. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. digibuo.uniovi.es [digibuo.uniovi.es]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US8476279B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. US7407955B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Google Patents [patents.google.com]

1H NMR and 13C NMR data for 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a compound of interest in medicinal chemistry due to the prevalence of the piperidine scaffold and the trifluoromethyl group in bioactive molecules.[3][4][5] Rather than merely presenting data, this document serves as a technical whitepaper, elucidating the process of spectral prediction, outlining a rigorous experimental protocol for data acquisition, and detailing the logical framework for complete spectral assignment using one- and two-dimensional NMR techniques. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR-based structural elucidation for complex aromatic amines.

Introduction: The Structural Significance of this compound

The title compound, CAS 1496-40-8, integrates three key structural motifs frequently encountered in pharmaceutical agents: a substituted aniline ring, a saturated piperidine heterocycle, and an electron-withdrawing trifluoromethyl (CF₃) group.[6][7] The piperidine moiety is a privileged scaffold known to enhance druggability by improving pharmacokinetic properties, while the CF₃ group can significantly modulate metabolic stability, lipophilicity, and binding affinity.[5]

Given its role as a potential synthetic intermediate, unambiguous structural verification is paramount.[3] NMR spectroscopy provides the necessary resolution to confirm regiochemistry, substitution patterns, and overall molecular integrity. This guide will deconstruct the expected NMR data, providing a predictive framework grounded in fundamental principles and empirical data from related structures.

Predictive NMR Analysis

Prior to experimental acquisition, a thorough prediction of the ¹H and ¹³C NMR spectra is a critical step. This process leverages knowledge of substituent effects, chemical shift databases, and the intrinsic properties of the molecule's functional groups.

Predicted ¹H NMR Spectrum

The proton spectrum is anticipated to show distinct signals for the aromatic, piperidinyl, and amine protons. The analysis considers the electronic effects of the three substituents on the aniline ring: the strongly electron-donating piperidinyl group (-NR₂), the strongly electron-withdrawing trifluoromethyl group (-CF₃), and the amine group (-NH₂).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | 6.9 - 7.1 | d | J ≈ 8.0 | Ortho to the electron-donating -NH₂ group and meta to the -CF₃ group. Experiences significant shielding. |

| H-4 | 6.8 - 7.0 | dd | J ≈ 8.0, 2.0 | Ortho to the -CF₃ group and meta to the -NH₂ group. |

| H-3 | 6.7 - 6.9 | d | J ≈ 2.0 | Ortho to both electron-donating groups (-NH₂ and piperidine). Most shielded aromatic proton. |

| -NH₂ | 3.5 - 4.5 | br s | N/A | Chemical shift is concentration and solvent-dependent.[8][9] Often appears as a broad singlet due to rapid proton exchange.[8] |

| Piperidine α-CH₂ (N-CH₂) | 2.8 - 3.0 | t | J ≈ 5.5 | Adjacent to the electron-withdrawing aromatic ring and the nitrogen atom. |

| Piperidine β-CH₂ | 1.6 - 1.8 | m | N/A | Further from the deshielding influences. |

| Piperidine γ-CH₂ | 1.5 - 1.7 | m | N/A | Least deshielded piperidine protons. |

Note: Predicted values are for CDCl₃ solvent. Shifts can vary significantly with other solvents like DMSO-d₆ due to hydrogen bonding and polarity effects.[10][11][12]

Predicted ¹³C NMR Spectrum

The ¹³C spectrum is highly informative, particularly concerning the influence of the CF₃ group. The carbon atom of the CF₃ group itself will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹⁹F, I=½).[13][14] The aromatic carbons attached to or near the CF₃ group will also exhibit smaller C-F couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C-2 (C-piperidine) | 145 - 150 | s | Attached to two nitrogen atoms, highly deshielded. |

| C-1 (C-NH₂) | 140 - 145 | s | Attached to nitrogen, deshielded. |

| C-5 (C-CF₃) | 125 - 130 | q (²JCF ≈ 3-5 Hz) | Quaternary carbon attached to the CF₃ group. |

| -CF₃ | 123 - 128 | q (¹JCF ≈ 270-280 Hz) | The trifluoromethyl carbon itself shows a characteristic large one-bond C-F coupling.[14] |

| C-6 | 118 - 122 | q (³JCF ≈ 3-5 Hz) | Shielded by the ortho -NH₂ group. |

| C-4 | 115 - 120 | q (³JCF ≈ 3-5 Hz) | Shielded by the para -NH₂ group. |

| C-3 | 112 - 117 | s | Most shielded aromatic carbon, ortho to two donating groups. |

| Piperidine α-C | 52 - 55 | s | Deshielded by the adjacent nitrogen. |

| Piperidine β-C | 26 - 28 | s | Typical aliphatic carbon chemical shift. |

| Piperidine γ-C | 24 - 26 | s | Most shielded piperidine carbon. |

Experimental Protocol for Structural Elucidation

A robust, self-validating workflow is essential for unambiguous structure confirmation.[15] This protocol employs a suite of 1D and 2D NMR experiments.

Sample Preparation

-

Solvent Selection : Weigh approximately 10-15 mg of this compound into a clean, dry vial.

-

Dissolution : Add ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer : Vortex the sample until fully dissolved. Transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition Workflow

The following diagram outlines the logical flow of experiments performed on a standard 500 MHz or 600 MHz NMR spectrometer.

Caption: Logical workflow for NMR-based structure elucidation.

Step-by-Step Spectral Interpretation

This section describes how the data from the proposed experiments are synthesized to achieve a full structural assignment.

Analysis of 1D Spectra

-

¹H NMR : Confirm the number of protons in each region (aromatic, aliphatic, amine) via integration. Analyze the splitting patterns to determine neighbor relationships. For example, the aromatic protons are expected to show doublet and doublet-of-doublets patterns characteristic of a 1,2,4-trisubstituted ring.[16]

-

¹³C NMR : Count the number of unique carbon signals to confirm the molecular formula. The characteristic quartet of the -CF₃ carbon between 123-128 ppm with a large ¹JCF coupling constant is a key diagnostic signal.[14][17]

-

DEPT-135 : This experiment differentiates carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C-1, C-2, C-5, and the CF₃ carbon) will be absent. This is crucial for distinguishing the piperidine CH₂ signals from any potential CH signals.

Analysis of 2D Spectra: Assembling the Pieces

Two-dimensional NMR is essential for unambiguously connecting the molecular fragments.[15][18][19]

Caption: The logical process of integrating 2D NMR data for structure verification.

-

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks.

-

Expected Correlations : Strong cross-peaks will be seen between adjacent aromatic protons (e.g., H-3 to H-4, H-4 to H-6). A chain of correlations will connect all adjacent protons within the piperidine ring (α-H to β-H, β-H to γ-H). This confirms the integrity of the two main structural fragments.

-

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps each proton directly to its attached carbon.

-

Expected Correlations : A cross-peak will appear for every C-H bond. For instance, the proton signal at ~2.9 ppm will correlate with the carbon signal at ~53 ppm, definitively assigning them as the α-CH₂ group of the piperidine ring.

-

-

HMBC (Heteronuclear Multiple Bond Correlation) : This is the key experiment for connecting disparate fragments. It shows correlations between protons and carbons that are typically 2 or 3 bonds away.

-

Key Validating Correlations :

-

A correlation between the piperidine α-protons (~2.9 ppm) and the aromatic C-2 (~147 ppm) is crucial evidence, confirming the piperidine ring is attached at the C-2 position of the aniline.

-

Correlations from the aromatic H-6 proton to C-2 and C-4 will help solidify the aromatic assignments.

-

A correlation from the H-4 proton to the C-5 (bearing the CF₃ group) and the CF₃ carbon itself would provide definitive proof of the substitution pattern.

-

-

Conclusion

The structural elucidation of this compound is a prime example of the power of a multi-faceted NMR approach. While 1D spectra provide a foundational overview, they are insufficient for unambiguous assignment due to the molecule's complexity. A logical workflow employing 2D correlation experiments—COSY for mapping proton networks, HSQC for direct C-H assignment, and HMBC for assembling the molecular skeleton—provides a self-validating system that ensures high-confidence structural confirmation. This rigorous analytical approach is fundamental to advancing projects in medicinal chemistry and drug development where molecular integrity is non-negotiable.

References

- 1. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 2. researchgate.net [researchgate.net]

- 3. Buy 4-Piperidin-1-YL-2-(trifluoromethyl)aniline | 954260-57-2 [smolecule.com]

- 4. ijnrd.org [ijnrd.org]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 1496-40-8 [sigmaaldrich.cn]

- 7. 2-piperidino-5-(trifluoromethyl)aniline | CAS#:1496-40-8 | Chemsrc [chemsrc.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 10. tandfonline.com [tandfonline.com]

- 11. reddit.com [reddit.com]

- 12. thieme-connect.de [thieme-connect.de]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. youtube.com [youtube.com]

- 19. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

mass spectrometry analysis of 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline

Foreword: The Analytical Imperative for Novel Aromatic Amines

In the landscape of modern drug discovery and development, the structural and quantitative analysis of novel chemical entities is paramount. This compound stands as a molecule of interest, incorporating three key structural motifs: a reactive aniline core, a saturated piperidine heterocycle, and an electron-withdrawing trifluoromethyl group. This combination imparts unique physicochemical properties that necessitate a robust and nuanced analytical approach.[1] This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound, moving beyond mere procedural steps to elucidate the causal reasoning behind critical methodological choices. Our focus is on establishing self-validating protocols that ensure data integrity, from initial sample handling to final structural confirmation.

Chapter 1: Analyte Profile & Method Selection Rationale

Before commencing any analysis, a thorough understanding of the target analyte is essential. This informs every subsequent decision, from solvent selection to the choice of ionization technique.

Physicochemical Properties

The properties of this compound dictate its behavior in an analytical system.

| Property | Value | Source | Significance for MS Analysis |

| Molecular Formula | C₁₂H₁₅F₃N₂ | [2] | Determines the exact mass for high-resolution mass spectrometry (HRMS). |

| Molecular Weight | 244.26 g/mol | [2] | Predicts the monoisotopic mass of the molecular ion. |

| Exact Mass | 244.118729 Da | [2] | Essential for accurate mass measurements and formula confirmation. |

| LogP | 3.83 | [2] | Indicates moderate lipophilicity, suggesting good solubility in organic solvents and suitability for reversed-phase chromatography. |

| pKa (Predicted) | ~4-5 (Aniline N), ~11 (Piperidine N) | N/A | The presence of two basic nitrogen atoms makes the molecule an excellent candidate for positive-mode electrospray ionization. |

The Core Analytical Decision: LC-MS vs. GC-MS

The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is the first major branch in the analytical workflow.

-

Gas Chromatography (GC-MS): GC-MS is a powerful technique for volatile and thermally stable compounds.[3] While aniline and its derivatives can be analyzed by GC-MS, the relatively high molecular weight (244.26 g/mol ) and the polarity of the secondary amine on the aniline ring can lead to poor peak shape and thermal degradation.[4][5] To mitigate these issues, derivatization of the aniline's amino group (e.g., acylation) would likely be required to increase volatility and thermal stability.[3][4] This adds a sample preparation step and a potential source of variability.

-

Liquid Chromatography (LC-MS): LC-MS is exceptionally well-suited for polar, non-volatile, and thermally labile compounds.[6] Given the analyte's basic nitrogens and moderate polarity, LC-MS, particularly coupled with Electrospray Ionization (ESI), is the superior choice.[7] ESI is a soft ionization technique that can generate a protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for identification and quantification.[7][8][9] Therefore, this guide will focus primarily on LC-MS/MS as the preferred methodology, with GC-MS presented as a viable, albeit more complex, alternative.

Chapter 2: The Primary Approach: LC-MS/MS Methodology

This section details a complete, validated workflow for the analysis of this compound using a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.

Experimental Workflow Overview

The logical flow from sample to data is critical for reproducible results.

Caption: High-level workflow for LC-MS/MS analysis.

Detailed Experimental Protocol

Objective: To achieve sensitive and selective detection and fragmentation of the target analyte.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or acetonitrile.

- Perform serial dilutions using a mixture of Mobile Phase A and B (e.g., 50:50 v/v) to create working standards for method development and calibration curves (e.g., 1 ng/mL to 1000 ng/mL).

2. Liquid Chromatography Conditions:

- HPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

- Column: A reversed-phase column such as an Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

- Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier is crucial to ensure the analyte is protonated in solution, which dramatically improves ESI efficiency and chromatographic peak shape.[10]

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

- Mass Spectrometer: A tandem mass spectrometer such as an Agilent 6470 Triple Quadrupole or a SCIEX QTRAP 6500+.

- Ionization Source: Electrospray Ionization (ESI).

- Ionization Mode: Positive. The basic nitrogens of the aniline and piperidine moieties are readily protonated.[11]

- Key Parameters (Tune as needed):

- Capillary Voltage: +3500 V

- Gas Temperature: 300 °C

- Gas Flow: 10 L/min

- Nebulizer Pressure: 45 psi

- MS Method:

- Segment 1 (Full Scan): Scan from m/z 100-400 to identify the protonated molecule, [M+H]⁺, at a predicted m/z of 245.1.

- Segment 2 (Product Ion Scan): Isolate the precursor ion (m/z 245.1) and scan for product ions. Optimize collision energy (CE) by ramping from 10-50 eV to generate a comprehensive fragmentation spectrum.

- Segment 3 (MRM for Quantification): Once characteristic fragments are identified, create Multiple Reaction Monitoring (MRM) transitions for sensitive quantification.

Predicted ESI-MS/MS Fragmentation Pathway

The structural elucidation of the analyte hinges on understanding its fragmentation under collision-induced dissociation (CID). The primary sites of cleavage are the bonds adjacent to the nitrogen atoms and the piperidine ring structure itself.[8][9][11]

Caption: Predicted major fragmentation pathways in positive mode ESI-MS/MS.

Interpretation of Fragments:

-

Precursor Ion [M+H]⁺ (m/z 245.1): The protonated parent molecule.

-

Product Ion 1 (m/z 189.1): This likely results from a ring-opening rearrangement of the piperidine moiety followed by the neutral loss of butene (C₄H₈, 56 Da). This is a common pathway for piperidine derivatives.[11]

-

Product Ion 2 (m/z 161.0): Corresponds to the protonated 3-(trifluoromethyl)aniline fragment, resulting from the cleavage of the C-N bond between the aromatic ring and the piperidine ring. This fragment confirms the aniline portion of the molecule.

-

Product Ion 3 (m/z 86.1): This is the characteristic piperidinium ion, confirming the presence of the piperidine ring.

Table of Proposed MRM Transitions for Quantification:

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use | Collision Energy (eV) |

| 245.1 | 189.1 | Quantifier | 20 (Optimize) |

| 245.1 | 161.0 | Qualifier 1 | 35 (Optimize) |

| 245.1 | 86.1 | Qualifier 2 | 25 (Optimize) |

Chapter 3: The Alternative Approach: GC-MS Methodology

For labs where GC-MS is the primary platform or for orthogonal confirmation, this method can be adapted. Success hinges on managing the analyte's polarity and thermal stability.

Experimental Protocol with Derivatization

Objective: To analyze the compound by increasing its volatility and thermal stability for GC analysis.

1. Sample Preparation and Derivatization:

- Accurately weigh 1 mg of the analyte into a reaction vial.

- Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

- Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, to silylate the aniline amine.

- Cap the vial tightly and heat at 70°C for 30 minutes.

- Cool to room temperature before injection.

2. Gas Chromatography Conditions:

- GC System: Agilent 8890 GC or equivalent.

- Column: A low-polarity column like an Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm).

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Inlet Temperature: 250 °C.

- Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

3. Mass Spectrometry Conditions (EI):

- Ionization Source: Electron Ionization (EI).

- Ionization Energy: 70 eV. This is a standard energy that produces reproducible fragmentation patterns for library matching.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Mass Range: Scan from m/z 40-500.

Predicted EI-MS Fragmentation Pathway

EI is a "hard" ionization technique, leading to more extensive fragmentation compared to ESI. The molecular ion (M⁺˙ at m/z 244.1 for the underivatized compound) may be weak or absent. The fragmentation will be dominated by cleavages that form stable ions.

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

Interpretation of Fragments:

-

Molecular Ion [M]⁺˙ (m/z 244.1): The radical cation of the parent molecule. May have low abundance.

-

Product Ion 1 (m/z 187.1): A dominant fragmentation pathway for piperidines under EI is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen.[11] This fragment likely arises from the loss of a butyl radical (C₄H₉•) from the piperidine ring.

-

Product Ion 2 (m/z 175.1): Loss of the trifluoromethyl radical (•CF₃, 69 Da). While the C-CF₃ bond is strong, this fragmentation is possible at 70 eV.[12]

-

Product Ion 3 (m/z 84.1): The piperidinyl radical cation, formed by cleavage of the bond connecting it to the aniline ring.

Chapter 4: Data Validation and Conclusion

Regardless of the chosen methodology, data integrity is paramount. The identity of this compound should be confirmed by a combination of:

-

Chromatographic Retention Time: The analyte's retention time should match that of an authentic reference standard under identical conditions.

-

Accurate Mass Measurement (HRMS): If using a high-resolution instrument like a Q-TOF or Orbitrap, the measured mass of the precursor ion should be within 5 ppm of the theoretical exact mass (244.118729 Da for the neutral molecule, 245.12600 for the [M+H]⁺ ion).[13]

-

MS/MS Fragmentation Pattern: The observed product ion spectrum must match the spectrum from a reference standard or a well-characterized library entry. The relative ratios of the quantifier and qualifier ions should be consistent across all samples and standards.

By applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and accurately perform , ensuring robust, reliable, and defensible results that are crucial for advancing scientific research.

References

- 1. Buy 4-Piperidin-1-YL-2-(trifluoromethyl)aniline | 954260-57-2 [smolecule.com]

- 2. 2-piperidino-5-(trifluoromethyl)aniline | CAS#:1496-40-8 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. scielo.br [scielo.br]

- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 13. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Organic Solvent Solubility of 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline

This guide provides a comprehensive technical framework for understanding and determining the solubility of 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline in various organic solvents. Designed for researchers, scientists, and professionals in drug development and process chemistry, this document moves beyond a simple data sheet. Instead, it offers a foundational understanding of the molecule's physicochemical properties, a theoretical basis for solubility prediction, and a detailed, field-proven experimental protocol for generating precise solubility data.

Introduction: Compound Profile and the Imperative of Solubility

This compound is a substituted aniline derivative featuring a piperidine ring and an electron-withdrawing trifluoromethyl group. Its molecular structure suggests a unique combination of properties: the basicity of the piperidine and aniline nitrogens, the high lipophilicity conferred by the trifluoromethyl group, and the aromatic nature of the benzene ring.[1] Understanding its solubility is paramount for a range of applications, from designing robust synthetic routes and purification strategies to formulating active pharmaceutical ingredients (APIs) where bioavailability is directly linked to dissolution.[2]

Physicochemical Properties:

A thorough analysis of solubility begins with the compound's fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅F₃N₂ | [3] |

| Molecular Weight | 244.26 g/mol | [3] |

| Appearance | Yellow Powder | [4] |

| Melting Point | 41 °C | [3] |

| Predicted LogP | 3.83 | [3] |

| pKa (Conjugate Acid) | ~4-5 (Aniline), ~11 (Piperidine) | Estimated |

The high predicted LogP value of 3.83 indicates significant lipophilicity, suggesting a preference for non-polar environments over aqueous media.[3] This is largely driven by the trifluoromethyl (-CF3) group, which is known to substantially increase a molecule's solubility in fats and non-polar solvents.[5][6]

Theoretical Framework for Solubility Prediction

While empirical determination is the gold standard, a theoretical approach can guide solvent selection and experimental design. The principle of "like dissolves like" is a useful starting point, but a more nuanced understanding requires considering the specific intermolecular forces at play.[7]

Impact of Functional Groups

-

Trifluoromethyl (-CF3) Group: This group is a powerful electron-withdrawing moiety and significantly increases lipophilicity.[6] Its presence enhances metabolic stability and facilitates membrane permeability, but its primary influence on solubility is the strong preference for non-polar to moderately polar environments.[5][8]

-

Piperidine Ring: This saturated heterocycle is a basic secondary amine.[9] Piperidine itself is miscible with water and soluble in most organic solvents like alcohols and ethers. In the target molecule, its nitrogen atom can act as a hydrogen bond acceptor, promoting solubility in protic and polar aprotic solvents.[9][10]

-

Aniline Moiety: The primary aromatic amine group has lone pair electrons that are partially delocalized into the benzene ring, reducing its basicity compared to the piperidine nitrogen.[11] It can act as both a hydrogen bond donor (N-H) and acceptor (lone pair), contributing to interactions with a range of solvents.[12]

Hansen Solubility Parameters (HSP)

A more quantitative approach to prediction involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[13]

The central principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[14] For this compound, one would predict a complex profile: a significant δD due to the aromatic ring and alkyl chain, a moderate δP from the C-N and C-F dipoles, and a moderate δH due to the hydrogen bonding capabilities of the amine groups. Solvents with a balanced HSP profile are therefore more likely to be effective.

Experimental Determination of Equilibrium Solubility